4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a phenol group and a 2-methylphenylamino substituent. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves the condensation of 2-aminopyridine with an appropriate arylglyoxal and a phenol derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives. Common oxidizing agents used in this reaction include potassium permanganate and hydrogen peroxide.
Reduction: The imidazo[1,2-a]pyridine core can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The amino group in the 2-methylphenylamino substituent can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Alkylated or acylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Phenol derivatives: Compounds with a phenol group that exhibit similar chemical reactivity but may have different biological properties.
Uniqueness: 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific combination of an imidazo[1,2-a]pyridine core with a 2-methylphenylamino substituent and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H17N3O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H17N3O/c1-14-6-2-3-7-17(14)21-20-19(15-9-11-16(24)12-10-15)22-18-8-4-5-13-23(18)20/h2-13,21,24H,1H3 |
InChI Key |
OWROHSBSEJJPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.